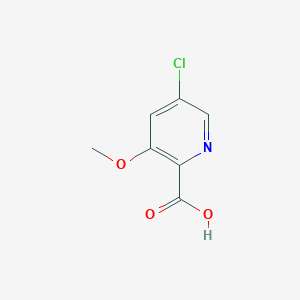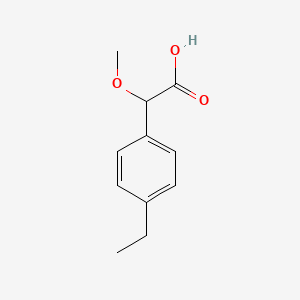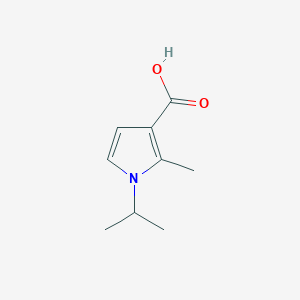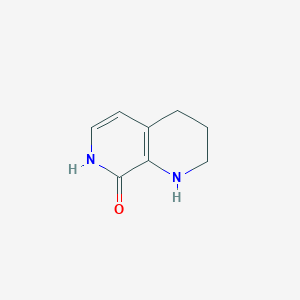![molecular formula C10H12ClF2NO B1457741 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864063-63-7](/img/structure/B1457741.png)
3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride
Vue d'ensemble
Description
“3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1864062-13-4 . It has a molecular weight of 221.63 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 221.63 .Applications De Recherche Scientifique
DNA Methylation and Epigenetic Therapy
1. DNA Methyltransferase Inhibitors
Research on DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, provides insights into how these compounds influence gene expression through epigenetic modifications. These agents are used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), showcasing the therapeutic potential of targeting DNA methylation in oncology (Goffin & Eisenhauer, 2002).
2. Epigenetic Therapy in Clinical Trials
Recent clinical trials have explored the use of epigenetic therapy, including DNA methyltransferase inhibitors, for various cancers. These studies highlight the importance of epigenetic factors in malignant transformation and the potential for reactivating silenced genes to induce differentiation or apoptosis in malignant cells (Oki & Issa, 2006).
Pharmacodynamics and Molecular Interactions
3. Serotonin Uptake Inhibitors and Monoamine Oxidase Inhibitors
The interaction between serotonin uptake inhibitors and monoamine oxidase inhibitors offers a pharmacodynamic perspective relevant to understanding complex biochemical interactions. This research area may provide insights into the mechanisms through which 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride could interact with biological systems (Beasley et al., 1993).
4. Anti-Obesity Drugs and Neurotransmitter Reuptake Inhibition
Studies on sibutramine, a novel 5-HT and noradrenaline reuptake inhibitor (SNRI), demonstrate the therapeutic effects of manipulating serotonin and noradrenaline levels. This research might parallel the potential applications of this compound in modulating neurotransmitter systems for therapeutic purposes (Heal et al., 1998).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s overall biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and experimental conditions. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the target and context. For example, it could inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses may produce minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, at higher doses, this compound may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity, depending on the duration and frequency of exposure. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s and transferases play a crucial role in these processes, affecting the compound’s metabolic flux and the levels of its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and experimental conditions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, influencing metabolic processes. The subcellular localization of this compound is crucial for understanding its precise biochemical and cellular effects .
Propriétés
IUPAC Name |
3-[(3,5-difluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIICZDICHWKXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)





![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)




